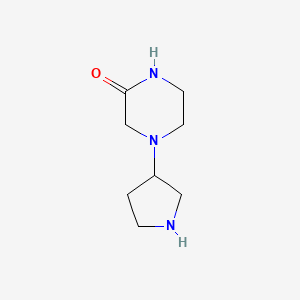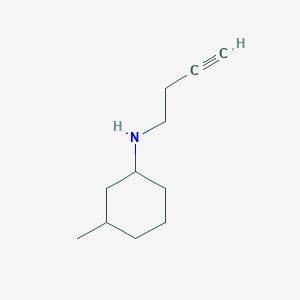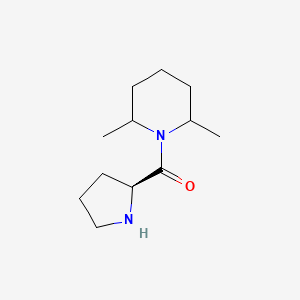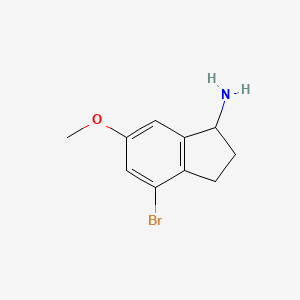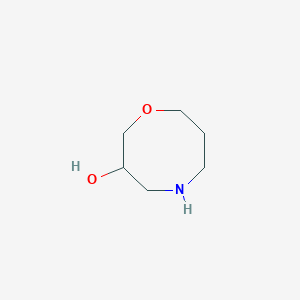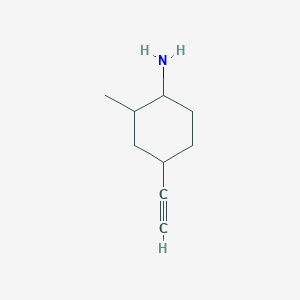
4-Ethynyl-2-methylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-2-methylcyclohexan-1-amine is an organic compound with a unique structure that includes an ethynyl group and a methyl group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-methylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by the introduction of an ethynyl group. One common method is the reaction of cyclohexanone with methylmagnesium bromide to form 2-methylcyclohexanol, which is then dehydrated to produce 2-methylcyclohexene. The ethynyl group is introduced through a reaction with an ethynylating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This includes the use of catalysts and specific reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethynyl-2-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-2-methylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Ethynyl-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 2-Methylcyclohexan-1-amine
- 4-Methylcyclohexan-1-amine
- Cyclohexanamine derivatives
Comparison: 4-Ethynyl-2-methylcyclohexan-1-amine is unique due to the presence of both an ethynyl group and a methyl group on the cyclohexane ring. This combination imparts distinct chemical properties, making it more reactive in certain reactions compared to its analogs. The ethynyl group, in particular, provides additional sites for chemical modification, enhancing its versatility in synthetic applications .
Eigenschaften
Molekularformel |
C9H15N |
|---|---|
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
4-ethynyl-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C9H15N/c1-3-8-4-5-9(10)7(2)6-8/h1,7-9H,4-6,10H2,2H3 |
InChI-Schlüssel |
PCALADZAWUNGBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CCC1N)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


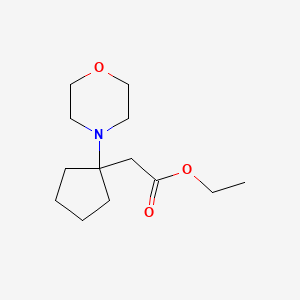
![2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13339451.png)
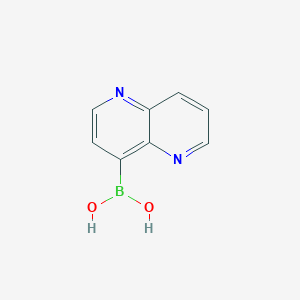
![3-Bromo-2-(m-tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13339457.png)
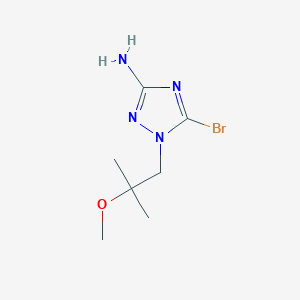
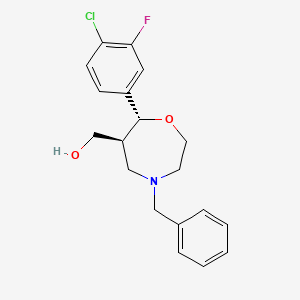
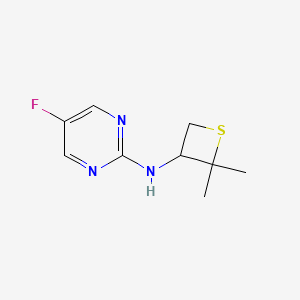
![3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13339485.png)
